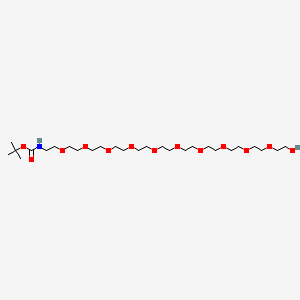
BocNH-PEG11-OH
Vue d'ensemble
Description
BocNH-PEG11-OH, also known as tert-butyl (32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontyl)carbamate, is a polyethylene glycol (PEG)-based compound. It is a linear heterobifunctional PEG derivative with one hydroxyl group and one tert-butyl carbamate (Boc) protected amine. This compound is commonly used as a PROTAC (PROteolysis TArgeting Chimera) linker in the synthesis of PROTAC molecules, which are designed to degrade target proteins via the ubiquitin-proteasome system .
Mécanisme D'action
Target of Action
BocNH-PEG11-OH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . The specific target protein depends on the ligand that is attached to the this compound linker in the PROTAC molecule .
Mode of Action
The this compound linker is used to connect two different ligands in a PROTAC molecule . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The PROTAC molecule brings the E3 ligase and the target protein into close proximity, which allows the E3 ligase to ubiquitinate the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination and subsequent degradation of target proteins, this compound can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by the properties of the PROTAC molecule as a whole . The absorption, distribution, metabolism, and excretion (ADME) of the PROTAC can be influenced by factors such as the size of the molecule, its solubility, and its stability . The PEG linker itself is known for its water solubility and lack of toxicity, which can enhance the bioavailability of the PROTAC .
Result of Action
The primary result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the activity of the target protein, which can have various effects at the molecular and cellular levels depending on the function of the protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the linker . Additionally, the presence of other molecules that can interact with the PROTAC or its target can also influence the action of this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG11-OH typically involves the reaction of polyethylene glycol with tert-butyl carbamateThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
BocNH-PEG11-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The hydroxyl group can participate in esterification or etherification reactions, while the amine group can engage in amide bond formation
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: N,N’-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) as catalysts
Major Products Formed
Deprotection: Free amine derivative.
Coupling Reactions: Ester or amide derivatives, depending on the reactants used
Applications De Recherche Scientifique
BocNH-PEG11-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
PROTAC Synthesis: As a linker in the synthesis of PROTAC molecules, which are used to selectively degrade target proteins.
Drug Delivery: As a component in drug delivery systems to improve the solubility and stability of therapeutic agents.
Nanotechnology: In the development of nanomaterials and nanocarriers for targeted drug delivery.
Bioconjugation: For the modification of biomolecules, such as proteins and peptides, to enhance their stability and functionality .
Comparaison Avec Des Composés Similaires
BocNH-PEG11-OH can be compared with other PEG-based PROTAC linkers, such as:
BocNH-PEG5-OH: A shorter PEG linker with similar properties but different chain length.
BocNH-PEG27-OH: A longer PEG linker that provides greater flexibility and distance between the ligands.
BocNH-PEG3-OH: Another shorter PEG linker used for similar applications .
Each of these compounds has unique properties that make them suitable for specific applications, with this compound offering a balance between flexibility and stability due to its intermediate chain length.
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO13/c1-27(2,3)41-26(30)28-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-32-7-5-29/h29H,4-25H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVDKOKPGBIPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


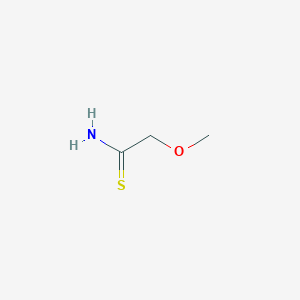
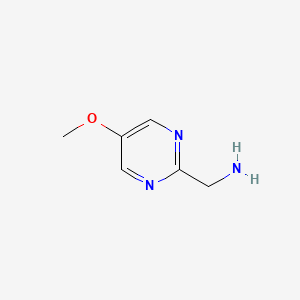

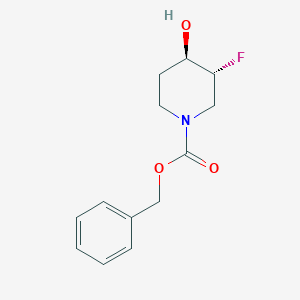
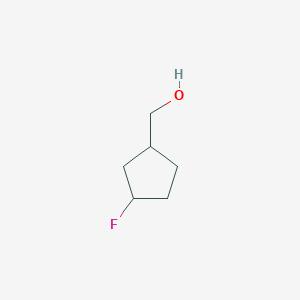
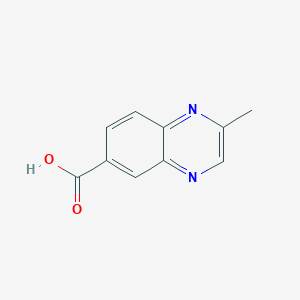

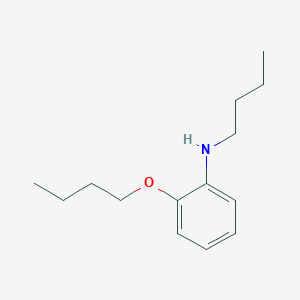
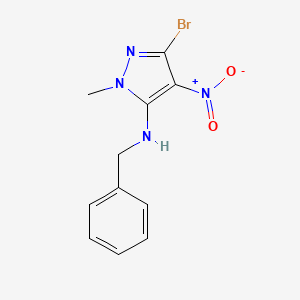
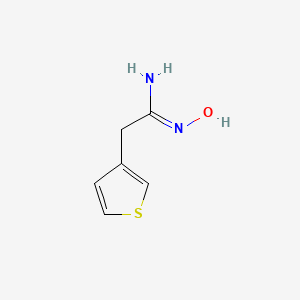


![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)
![5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3105919.png)
